Sedridine
Overview
Description
Sedridine is a natural product found in Sedum laconicum, Sedum grisebachii, and other organisms with data available.
Scientific Research Applications
Sedridine can be formed stereospecifically from optically active α-picolyl methyl carbinol. The configurations and conformations of its isomers have been analyzed using nuclear magnetic resonance spectra (Cooke & Fodor, 1968).
Total synthesis of (±)-Sedridine has been accomplished using diastereoselective intramolecular Diels-Alder reactions. This synthesis method is significant for the production of this compound (Uyehara, Chiba, Suzuki, & Yamamoto, 1991).
An enantioselective synthesis method for ent-Sedridine has been developed using a proline-catalyzed Mannich reaction. This method is pivotal for constructing the chiral center of this compound's piperidine ring (Itoh, Nishimura, Nagata, & Yokoya, 2006).
The absolute configuration of sedamine and this compound has been determined, which is crucial for understanding their biosynthesis and pharmacological properties (Beyerman, Eenshuistra, & Eveleens, 2010).
A simple and efficient stereoselective synthesis of (−)-Sedridine has been developed, starting from S-malic acid as the chiral precursor. This synthesis involves multiple steps like Maruoka Keck allylation and azide nucleophillic substitution (Nuguri, Eppakayala, Vuppula, & Rajasekhara, 2013).
Properties
IUPAC Name |
(2S)-1-[(2S)-piperidin-2-yl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(10)6-8-4-2-3-5-9-8/h7-10H,2-6H2,1H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKFBLJVPWRDEL-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCN1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@@H]1CCCCN1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198208 | |
Record name | Sedridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501-83-7 | |
Record name | Sedridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sedridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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